N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound belongs to a class of chemicals that often involves pyrazole and oxadiazole groups. These compounds are of interest due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. Research on similar compounds, such as pyrazole-carboxamide derivatives and oxadiazole integrated molecules, highlights the synthetic versatility and interest in exploring their properties and reactions.
Synthesis Analysis
Synthetic routes for related compounds typically involve multi-step organic synthesis processes, including cyclization reactions, N-alkylation, and amide bond formation. For instance, pyrazole and oxadiazole derivatives are synthesized using specific routes that support the correct identification and differentiation of isomers, as well as the optimization of reaction conditions for yield improvement (McLaughlin et al., 2016; Wang et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often employs techniques like NMR, mass spectrometry, and X-ray crystallography. These analytical methods provide detailed insights into the molecular geometry, isomeric forms, and structural motifs essential for understanding the compound's chemical behavior and potential interactions (Uchiyama et al., 2015; Jiang et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and oxadiazole derivatives can include electrophilic substitution, nucleophilic addition, and cycloaddition reactions. These reactions expand the chemical diversity and functionalities of these compounds, influencing their chemical properties and potential applications (Martins et al., 2002; Huang et al., 1994).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and stability, are crucial for their practical applications. These properties are often influenced by the molecular structure, substituents, and intermolecular interactions present in the compound (Girreser et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity, acidity/basicity, and photophysical properties, are determined by the compound's functional groups and molecular framework. Studies on similar compounds have explored their photophysical properties, electrochemical behavior, and reactivity towards various chemical reagents (Bondarenko et al., 2015; Prabakaran et al., 2012).
properties
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-5-22(10-15-18-16(24-20-15)12-7-6-8-12)17(23)14-9-13(11(2)3)19-21(14)4/h9,11-12H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDYIBQJESYHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NOC(=N1)C2CCC2)C(=O)C3=CC(=NN3C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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